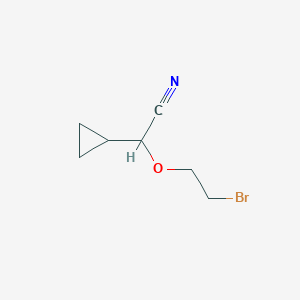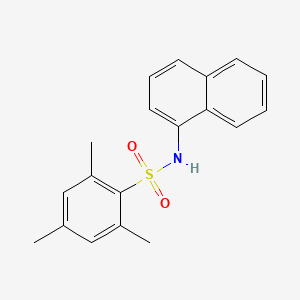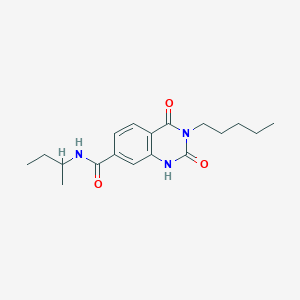
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reactivity of the compound and its intermediates .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties .Scientific Research Applications
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide has potential applications in various scientific research areas. This compound can be used as a tool to study the biological and physiological effects of thiol-containing compounds. It can also be used to investigate the role of imidazole derivatives in various biological processes. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide is not well understood. However, it is believed that the thiol group in the compound can interact with various biological molecules, such as proteins and enzymes. This interaction can lead to changes in the biological activity of these molecules, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in various biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide in lab experiments is its thiol-containing nature. This makes it a useful tool for studying the biological effects of thiol-containing compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. One limitation of using this compound is its potential toxicity. Therefore, caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research involving 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide. One potential direction is to investigate the role of this compound in various biological systems, such as the cardiovascular system or the nervous system. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Synthesis Methods
The synthesis of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide can be achieved through a multi-step reaction process. The first step involves the reaction of 1-ethyl-5-phenylimidazole with thioacetic acid. This reaction results in the formation of 2-(1-Ethyl-5-phenylimidazol-2-yl)thioacetic acid. The next step involves the conversion of the thioacetic acid to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with ammonia, resulting in the formation of this compound.
Safety and Hazards
properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-11(10-6-4-3-5-7-10)8-15-13(16)18-9-12(14)17/h3-8H,2,9H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZPWKRYDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2832811.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)


![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)


